molecular formula C8H4IN3 B1345278 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 757978-11-3

3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No. B1345278
M. Wt: 269.04 g/mol
InChI Key: YLXANOLQQIUJNO-UHFFFAOYSA-N
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Patent
US07432375B2

Procedure details

To a solution of 35 (3.0 g, 21.0 mmol) in DMF (53 mL) was added KOH (4.35 g, 77.5 mmol, pellets) and the reaction mixture stirred for 20 min., cooled to 0° C., and treated with iodine (5.32 g, 21.0 mmol). It was stirred at room temperature for 50 min then poured onto a mixture of water (306 mL)/sat. aqueous Na2S2O3 (46 mL). The resulting solid was filtered off and washed with water (2×) to give 36 (3.57 g, 63%) as creamy solid; 1H NMR (400 MHz, DMSO) δ 7.96 (s), 8.25 (s), 8.64 (s), 12.74 (NH).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
4.35 g
Type
reactant
Reaction Step One
Name
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Three
Name
Quantity
306 mL
Type
solvent
Reaction Step Four
Name
Yield
63%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[C:8]([C:10]#[N:11])[CH:9]=[C:4]2[CH:3]=[CH:2]1.[OH-].[K+].[I:14]I.[O-]S([O-])(=S)=O.[Na+].[Na+]>CN(C=O)C.O>[I:14][C:3]1[C:4]2[C:5](=[N:6][CH:7]=[C:8]([C:10]#[N:11])[CH:9]=2)[NH:1][CH:2]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1C=CC=2C1=NC=C(C2)C#N
Name
Quantity
4.35 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
53 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.32 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
46 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Four
Name
Quantity
306 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
It was stirred at room temperature for 50 min
Duration
50 min
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
WASH
Type
WASH
Details
washed with water (2×)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
IC1=CNC2=NC=C(C=C21)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.57 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.